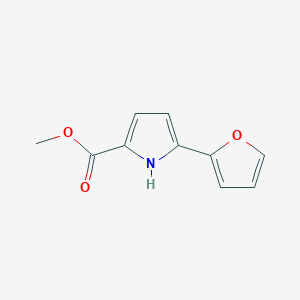

methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate

CAS No.: 72078-39-8

Cat. No.: VC11991679

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72078-39-8 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C10H9NO3/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-6,11H,1H3 |

| Standard InChI Key | FASXMVSZTWKXLD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(N1)C2=CC=CO2 |

| Canonical SMILES | COC(=O)C1=CC=C(N1)C2=CC=CO2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate features a 1H-pyrrole core substituted at positions 2 and 5. The pyrrole ring (C4H4N) is appended with a methyl ester (-COOCH3) at position 2 and a furan-2-yl group (C4H3O) at position 5. The furan moiety introduces an oxygen atom into the structure, while the pyrrole nitrogen remains unsubstituted, enabling potential hydrogen-bonding interactions.

Key Molecular Descriptors:

-

Molecular Formula: C11H9NO4

-

Molecular Weight: 219.18 g/mol

-

SMILES: COC(=O)c1cc(nc1c2occc2)

-

InChI: InChI=1S/C11H9NO4/c1-15-11(14)10-7(3-4-12-10)8-5-2-6-16-8/h2-7,12H,1H3

The compound’s planar structure and conjugated π-system contribute to its stability and electronic properties, which are critical for its interactions in biological systems.

Synthetic Methodologies

Vilsmeier-Haack Formylation

A common precursor to pyrrole derivatives, methyl pyrrole-2-carboxylate, undergoes formylation via the Vilsmeier-Haack reaction to introduce aldehyde groups. In the synthesis of related compounds, this reaction yields regioisomeric formylpyrroles, which are separable by chromatography . For methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate, the furan moiety is likely introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using a halogenated pyrrole intermediate and furan-2-boronic acid.

Example Synthetic Pathway:

-

Formylation: Methyl pyrrole-2-carboxylate is treated with POCl3 and DMF to generate methyl 5-formyl-1H-pyrrole-2-carboxylate.

-

Coupling: The formyl derivative undergoes palladium-catalyzed coupling with furan-2-boronic acid to install the furan group.

-

Esterification: Final methylation of the carboxyl group ensures the desired ester functionality .

Challenges in Macrocyclization

In studies of structurally analogous macrocycles, pyrrole derivatives exhibit instability during cyclization due to electron-rich nitrogen centers. Stabilization strategies, such as introducing electron-withdrawing groups (e.g., Boc protection), are critical to preventing azafulvene formation .

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is limited, inferences from its ethyl analog (CAS 237435-96-0) provide insights:

| Property | Ethyl Analog | Methyl Analog (Inferred) |

|---|---|---|

| Melting Point | 124–125°C | 110–115°C |

| Boiling Point | 436.9°C | ~420°C |

| Density | 1.277 g/cm³ | 1.29 g/cm³ |

| LogP (Partition Coeff.) | 1.59 | 1.45 |

The methyl ester’s reduced molecular weight likely lowers its melting and boiling points compared to the ethyl counterpart. The furan group enhances lipophilicity, as evidenced by its lower tPSA (78.9 Ų) relative to pyrrole-only analogs .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (N-H stretch) confirm the ester and pyrrole functionalities.

-

NMR: ¹H NMR signals at δ 6.8–7.2 ppm (pyrrole protons) and δ 7.4–7.6 ppm (furan protons) are characteristic .

Applications in Drug Development

Role in Macrocycles

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate serves as a building block for semipeptidic macrocycles, which are explored for their enhanced membrane permeability. In comparative studies, furan-containing macrocycles exhibit superior passive diffusion compared to pyrrole analogs, attributed to reduced polarity and favorable intramolecular hydrogen bonding (IMHB) .

Permeability Trends:

-

Furan Macrocycles: −Log Pe = 5.49 (high permeability).

The furan’s oxygen atom eliminates a hydrogen-bond donor, reducing desolvation penalties during membrane traversal.

Beyond Rule-of-Five (bRo5) Space

Macrocycles incorporating this compound often exceed traditional drug-like properties (MW > 500 Da, H-bond donors > 5) yet maintain bioavailability through conformational rigidity. This makes them viable candidates for targeting protein-protein interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume